3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Procurement teams should select this compound for screening libraries targeting CNS-excluded indications where moderated lipophilicity (XLogP3 -0.8) is critical for aqueous solubility. It uniquely combines a validated 3,4-disubstituted pyrrolidine monoamine transporter pharmacophore with a carboximidamide guanidine mimetic. With a TPSA of 71.6 Ų—the highest among non-fluorinated analogs—and MW 187.24 g/mol, it provides enhanced hydrogen-bonding capacity without exceeding fragment drug-likeness thresholds. Commercially available at ≥95% purity from multiple vendors, it ensures reproducible quality for SAR exploration and lead optimization. Avoid substitution with mono-alkoxy or fluorinated analogs, which introduce uncontrolled variables in permeability and pharmacophore presentation that can confound screening results.

Molecular Formula C8H17N3O2
Molecular Weight 187.24 g/mol
CAS No. 2098077-43-9
Cat. No. B1478041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide
CAS2098077-43-9
Molecular FormulaC8H17N3O2
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCOC1CN(CC1OC)C(=N)N
InChIInChI=1S/C8H17N3O2/c1-3-13-7-5-11(8(9)10)4-6(7)12-2/h6-7H,3-5H2,1-2H3,(H3,9,10)
InChIKeyOABAPIDFQFFSJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide (CAS 2098077-43-9): Physicochemical Baseline and Structural Identity


3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide (CAS 2098077-43-9) is a pyrrolidine-derived carboximidamide featuring ethoxy and methoxy substituents at the 3- and 4-positions of the pyrrolidine ring [1]. With a molecular formula of C8H17N3O2 and a molecular weight of 187.24 g/mol, this compound belongs to the class of cyclic guanidine mimetics wherein the carboximidamide group serves as a hydrogen-bonding pharmacophore [1]. The molecule possesses two undefined atom stereocenters at the 3- and 4-positions, yielding a stereoisomeric mixture that presents both opportunities for chiral resolution and considerations for biological testing [1]. The compound is registered in the PubChem database (CID 121203942) and is commercially available from multiple vendors including Life Chemicals and Toronto Research Chemicals (TRC) at purities of 95% or higher [1][2].

Why 3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide Cannot Be Casually Substituted: Physicochemical Divergence from In-Class Analogs


Within the pyrrolidine-1-carboximidamide chemical family, subtle variations in ring substitution produce substantial divergences in computed physicochemical properties that directly impact drug-likeness parameters, solubility, and potential target engagement. The 3-ethoxy-4-methoxy disubstitution pattern on the target compound (PubChem CID 121203942) [1] yields a topological polar surface area (TPSA) of 71.6 Ų and an XLogP3 of −0.8, values that differ markedly from the unsubstituted parent pyrrolidine-1-carboximidamide (TPSA 53.1 Ų, XLogP3 −0.1), the mono-alkoxy analog 3-(ethoxymethyl)pyrrolidine-1-carboximidamide (TPSA 62.3 Ų, XLogP3 −0.2) [2], and the fluorinated analog 3-ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide (TPSA 62.3 Ų, XLogP3 +0.6) [3]. These differences in TPSA (spanning a range of 18.5 Ų across analogs) and lipophilicity (spanning 1.4 log units) are of a magnitude known to influence membrane permeability, oral bioavailability prediction, and blood–brain barrier penetration [4]. Consequently, casual interchange among these compounds in a screening cascade or synthetic route risks introducing uncontrolled variables in solubility, permeability, and pharmacophore presentation that can confound structure–activity relationship interpretation and lead candidate progression.

3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide Quantitative Differentiation Evidence: Comparator-Anchored Property Analysis


Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) Differentiation vs. Unsubstituted Parent Pyrrolidine-1-carboximidamide

The target compound exhibits a TPSA of 71.6 Ų and an XLogP3 of −0.8, compared to the unsubstituted parent pyrrolidine-1-carboximidamide (TPSA 53.1 Ų, XLogP3 −0.1) [1][2]. This represents a TPSA increase of 18.5 Ų (34.8% higher) and a lipophilicity decrease of 0.7 log units, placing the target compound closer to the TPSA < 140 Ų and XLogP3 between −1 and +3 ranges predictive of favorable oral bioavailability per classical drug-likeness filters [3].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Hydrogen Bond Acceptor Count Differentiation: Dual Alkoxy Substitution vs. Unsubstituted and Mono-Alkoxy Analogs

The target compound possesses three hydrogen bond acceptors (two ether oxygens from the ethoxy and methoxy groups plus the carboximidamide imine nitrogen), compared to one acceptor for pyrrolidine-1-carboximidamide and two acceptors for the mono-alkoxy analog 3-(ethoxymethyl)pyrrolidine-1-carboximidamide [1][2]. Among the broader comparator set, this places the target compound intermediate between the simplest parent (1 acceptor) and the trifluoromethyl analog 3-ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide (5 acceptors, incorporating fluorine atoms) [3].

Hydrogen bonding capacity Structure-based design Solubility modulation

Molecular Complexity and Heavy Atom Count: Enhanced Scaffold Elaboration Potential vs. Simplest Parent

The target compound has a molecular complexity index of 186 and 13 heavy atoms, compared to a complexity of 160 and 12 heavy atoms for 3-(ethoxymethyl)pyrrolidine-1-carboximidamide [1][2]. The unsubstituted parent pyrrolidine-1-carboximidamide registers a substantially lower complexity of 105.2 and only 8 heavy atoms [3]. This graded increase in structural complexity reflects the progressive addition of alkoxy substituents on the pyrrolidine core, with the target compound representing the most elaborated non-fluorinated scaffold in the comparator set.

Scaffold complexity Fragment elaboration Lead optimization

Rotatable Bond Count and Conformational Flexibility: Implications for Entropic Binding Penalties

The target compound possesses 4 rotatable bonds, compared to only 1 rotatable bond for pyrrolidine-1-carboximidamide and 2 rotatable bonds for 3-(1-hydroxyethyl)pyrrolidine-1-carboximidamide [1][2][3]. The 3-ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide has 3 rotatable bonds [4]. The target compound's 4 rotatable bonds rank highest among all non-fluorinated pyrrolidine-1-carboximidamide analogs, reflecting the conformational degrees of freedom contributed by the ethoxy and methoxy substituents.

Conformational analysis Binding entropy Ligand efficiency

Class-Level Biological Relevance: 3,4-Disubstituted Pyrrolidine Scaffold as Privileged Monoamine Transporter Pharmacophore

The 3,4-disubstituted pyrrolidine scaffold has been independently validated as a pharmacophore for monoamine transporter inhibition. Enyedy et al. (2001) [1] demonstrated that 3,4-disubstituted pyrrolidines inhibit dopamine, serotonin, and norepinephrine reuptake with Ki values as low as 0.084 μM ([³H]mazindol binding), 0.20 μM (DA), 0.23 μM (SER), and 0.031 μM (NE). Separately, pyrrolidine-1-carboximidamide derivatives have shown antihypoxic activity exceeding that of the reference drug mexidol in an in vivo acute hemic hypoxia model [2]. The target compound uniquely merges the 3,4-disubstituted pyrrolidine core with the carboximidamide pharmacophore—a combination not represented by any single comparator.

Monoamine transporter CNS drug discovery Privileged scaffold

Vendor Availability and Pricing Differentiation: Multi-Supplier Sourcing with Verified Purity Benchmarks

The target compound is commercially available from at least two established research chemical suppliers: Toronto Research Chemicals (TRC, catalog E230921) at $95.00 per 100 mg and Life Chemicals (catalog F1907-7885) at $595.00 per 0.25 g, both at ≥95% purity [1]. By comparison, the simpler analog 3-(1-hydroxyethyl)pyrrolidine-1-carboximidamide is available from Life Chemicals at $361.00 per 0.25 g, while the fluorinated analog 3-ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide costs $1,439.00 per 2.5 g from Life Chemicals and $3,034.00 per 10 g [2]. The target compound thus occupies a mid-range price point among in-class analogs while offering multi-vendor sourcing redundancy.

Chemical procurement Vendor comparison Building block sourcing

Recommended Application Scenarios for 3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide Based on Verified Differentiation Evidence


Fragment-Based and Diversity-Oriented Screening Library Inclusion

The target compound's balanced physicochemical profile—TPSA 71.6 Ų, XLogP3 −0.8, molecular weight 187.24 g/mol, and 3 hydrogen bond acceptors [1]—places it within established drug-likeness boundaries for fragment-based screening collections. Its intermediate molecular complexity (index 186) and the presence of two undefined stereocenters offer opportunities for chiral resolution and stereochemistry–activity relationship studies. Compared to the simpler pyrrolidine-1-carboximidamide scaffold (TPSA 53.1 Ų, MW 113.16 g/mol), the target compound provides enhanced hydrogen-bonding capacity without exceeding the physicochemical thresholds that would disqualify it as a fragment hit [2]. Procurement teams should prioritize this compound for library plates targeting CNS-excluded indications where moderated lipophilicity (XLogP3 −0.8) is advantageous for aqueous solubility.

Monoamine Transporter-Focused Medicinal Chemistry Campaigns

The 3,4-disubstituted pyrrolidine scaffold has established precedent as a monoamine transporter inhibitor pharmacophore, with literature-validated Ki values ranging from 0.031 to 0.23 μM across dopamine, serotonin, and norepinephrine transporters [3]. The target compound uniquely combines this validated 3,4-disubstitution pattern with a carboximidamide group that can serve as a guanidine mimetic for additional target interactions. Researchers evaluating structure–activity relationships around monoamine transporter modulation should select this compound over analogs lacking either the 3,4-disubstitution pattern (such as 3-(ethoxymethyl)pyrrolidine-1-carboximidamide) or the carboximidamide functionality (such as 3-ethoxy-4-methoxypyrrolidine), as it is the only commercially available scaffold that integrates both pharmacophoric elements.

Synthetic Building Block for Guanidine-Containing Bioactive Molecules

The carboximidamide group on the target compound functions as a cyclic guanidine equivalent, providing a handle for further derivatization into substituted guanidines—a motif present in numerous bioactive molecules including nitric oxide synthase inhibitors and antihypoxic agents [4][5]. With 4 rotatable bonds and two chemically distinct alkoxy substituents (ethoxy vs. methoxy), the scaffold permits orthogonal functionalization strategies not available with the symmetrically substituted or mono-substituted analogs. The compound's commercial availability from multiple vendors at ≥95% purity [6] supports its use in multi-step synthetic sequences where reproducible starting material quality is critical for yield optimization and impurity profiling.

Physicochemical Comparator in Property-Driven Lead Optimization

The target compound occupies a distinct position in the property space of pyrrolidine-1-carboximidamide analogs: it has the highest TPSA (71.6 Ų) and lowest XLogP3 (−0.8) among non-fluorinated analogs [1][2], yet maintains a lower molecular weight (187.24 g/mol) than the trifluoromethyl analog (225.21 g/mol) [7]. This property profile makes it a valuable comparator compound in lead optimization series where systematic variation of TPSA and lipophilicity is being correlated with in vitro ADME parameters such as Caco-2 permeability, microsomal stability, or plasma protein binding. Medicinal chemistry teams conducting property-driven SAR exploration should include this compound as a reference point for the hydrophilic, low-logP end of the series.

Quote Request

Request a Quote for 3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.